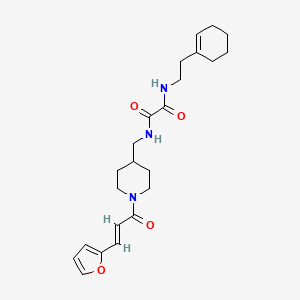
(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.518. The purity is usually 95%.
BenchChem offers high-quality (E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereocontrolled Synthesis of Cyclohexane Derivatives
Research by Masesane and Steel (2003) demonstrates the stereocontrolled synthesis of polyhydroxylated cyclohexane β-amino acids derivatives, utilizing a common template derived from the Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan. This methodology highlights a strategic approach to synthesizing complex molecules, which could be relevant for the synthesis or modification of compounds like "(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide" (Masesane & Steel, 2003).
Cu-Catalyzed Coupling Reactions
A study by Bhunia, Kumar, and Ma (2017) on N,N'-bisoxalamides, including compounds structurally similar to the furan moiety in the target compound, found these to be effective ligands in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. Such reactions are crucial for forming bonds between nitrogen-containing compounds and (hetero)aryl bromides, pointing to synthetic routes that might be useful for functionalizing or modifying compounds with similar structures (Bhunia, Kumar, & Ma, 2017).
Intramolecular Cyclization
Padwa, Brodney, Satake, and Straub (1999) explored the intramolecular Diels-Alder cycloaddition reactions of 2-amido substituted furans, a method that could be pertinent to constructing complex cyclic structures similar to those found in "(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide." This research underlines the utility of cycloaddition reactions in generating diverse and complex molecular architectures, which could be of interest for further functionalization or application-specific modifications of the target compound (Padwa, Brodney, Satake, & Straub, 1999).
Molecular Structure and Stability
The study by Khan, Ibrar, Lal, Altaf, and White (2013) on the synthesis and molecular structure of compounds involving piperidine and acrylate groups demonstrates the significance of understanding the molecular structure for predicting reactivity and stability. Such insights are essential for the development of novel compounds with specific functional applications, potentially including the targeted compound (Khan et al., 2013).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c27-21(9-8-20-7-4-16-30-20)26-14-11-19(12-15-26)17-25-23(29)22(28)24-13-10-18-5-2-1-3-6-18/h4-5,7-9,16,19H,1-3,6,10-15,17H2,(H,24,28)(H,25,29)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCULXPLHMAJQKM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)
![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)
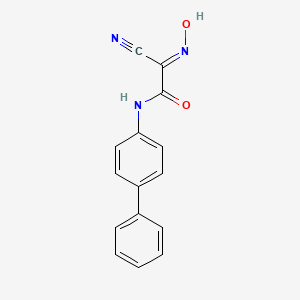
![5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2863532.png)
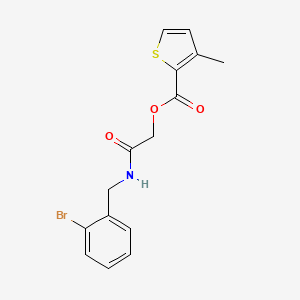
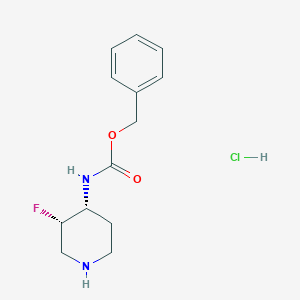

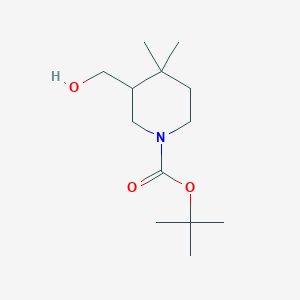
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide](/img/structure/B2863542.png)
![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2863543.png)
![2-Cyclopropyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2863545.png)

![5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2863550.png)